Futoenone

説明

Synthesis Analysis

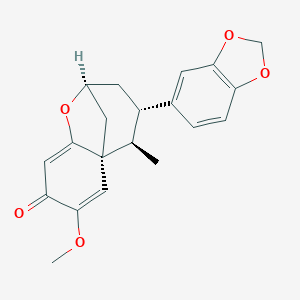

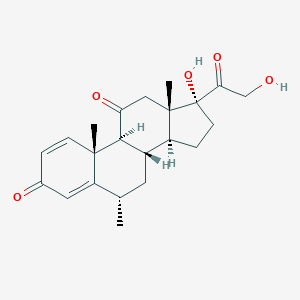

The total synthesis of futoenone involves regenerating the compound from its diacetate via the tosyl-phenol, illustrating an example of Ar1-6 participation. This synthesis approach provides insights into the compound's structure and stereochemistry, supported by NMR data (Ogiso et al., 1970).

Molecular Structure Analysis

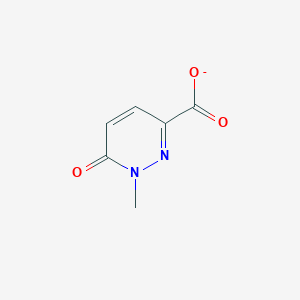

Futoenone's structure is characterized by a spiro-dienone configuration, which is crucial for its chemical behavior and interactions. The structure has been elucidated through various spectroscopic methods, including NMR, which helped in proposing its stereochemistry.

Chemical Reactions and Properties

Futoenone participates in diverse chemical reactions owing to its unique structure. Its reactivity has been explored in contexts such as Rh-catalyzed C-H activation and coupling with internal alkynes, highlighting pathways toward functionalized fulvenes and indenols (Patureau et al., 2011). Moreover, its synthesis from benzene under gas-phase conditions through Jahn-Teller distorted intermediates demonstrates its potential for forming exotic ring structures (He et al., 2020).

科学的研究の応用

1. Fluorescent and Colorimetric Sensors for Selective Detection of Iodide Ions

- Summary of Application: Fluorenone-based fluorescent and colorimetric sensors have been developed for the selective detection of iodide ions. These sensors have applications in HeLa cell imaging and logic gate design .

- Methods of Application: The sensors display a fluorescence emission enhancement response towards iodide ions, accomplished through inhibition of intramolecular charge transfer and C-N isomerization . The sensing potential of sensors towards iodide ions was investigated through 1H NMR titration, dynamic light scattering, Job’s plots, and density functional theory analysis .

- Results or Outcomes: The sensors displayed excellent sensitivity and unique fluorescence enhancement response towards iodide ions, making them superior to most of the previously reported iodide sensors . They were successfully applied in diversified applications such as the preparation of sensors’ coated paper strips and the determination of iodide ions in blood serum, food, and real water samples .

2. Nonlinear Optical Properties and Applications

- Summary of Application: Fluorenone molecular materials provide an excellent platform to engineer new materials for photonic and optoelectronic applications .

- Methods of Application: These materials are used for very efficient optical second harmonic (SHG) and terahertz (THz) generation, light emitting diodes, biomarkers, solar cells, and sensors .

- Results or Outcomes: The development of fluorenone molecular materials has rejuvenated the field of organic nonlinear optical (NLO) materials . These materials have been demonstrated to feature various advantages, including very high molecular hyperpolarizabilities, a large diversity of structures and ease of processing .

3. Broadband Optical Nonlinear Absorption and Transient Nonlinear Refraction

- Summary of Application: A novel fluorenone derivative, FO52, is designed and synthesized for the investigation of broadband optical nonlinear absorption and transient nonlinear refraction .

- Methods of Application: The fluorenone group provides the central π-conjugated system in the molecule and triphenylamine is substituted at both sides. Intramolecular Charge Transfer (ICT) from the terminal groups to the molecular center is confirmed via DFT calculations . Ultrafast optical nonlinearities are investigated via Z-scan and transient absorption spectroscopy (TAS) studies with a 190 fs laser .

- Results or Outcomes: Strong reverse saturable absorption with a unique fluorescence enhancement pattern was used to explore practical applications such as live cell imaging, design of logic circuits, preparation of sensors’ coated paper strips, and quantification of iodide ions in blood serum, food, and real water samples . The results suggest that the ICT-enhanced optical nonlinearities provide FO52 with strong optical limiting capabilities at visible wavelengths and ultrafast refraction with tiny attenuation in the near-infrared region .

4. Fluorescent Probes and Functional Materials for Biomedical Applications

- Summary of Application: Fluorenone-based fluorescent probes and functional materials have been developed for a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .

- Methods of Application: The preparation of these probes is simple, and they offer sensitivity and selectivity, making them the analytical tool of choice .

- Results or Outcomes: These probes have been used to facilitate the rapid detection of chemical substances of interest and to study important physiological and pathological processes at the cellular level .

5. Optical Limiting Capabilities

- Summary of Application: A novel fluorenone derivative, FO52, is designed and synthesized for the investigation of broadband optical nonlinear absorption and transient nonlinear refraction .

- Methods of Application: The fluorenone group provides the central π-conjugated system in the molecule and triphenylamine is substituted at both sides. Intramolecular Charge Transfer (ICT) from the terminal groups to the molecular center is confirmed via DFT calculations . Ultrafast optical nonlinearities are investigated via Z-scan and transient absorption spectroscopy (TAS) studies with a 190 fs laser .

- Results or Outcomes: Strong reverse saturable absorption with a unique fluorescence enhancement pattern was used to explore practical applications such as live cell imaging, design of logic circuits, preparation of sensors’ coated paper strips, and quantification of iodide ions in blood serum, food, and real water samples . The results suggest that the ICT-enhanced optical nonlinearities provide FO52 with strong optical limiting capabilities at visible wavelengths and ultrafast refraction with tiny attenuation in the near-infrared region .

6. Fluorescence-Based Chemical Tools for Biomedical Applications

- Summary of Application: Fluorenone-based fluorescent probes and functional materials have been developed for a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .

- Methods of Application: The preparation of these probes is simple, and they offer sensitivity and selectivity, making them the analytical tool of choice .

- Results or Outcomes: These probes have been used to facilitate the rapid detection of chemical substances of interest and to study important physiological and pathological processes at the cellular level .

Safety And Hazards

特性

IUPAC Name |

(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHVHWXETMBKPP-KXXATPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201107665 | |

| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Futoenone | |

CAS RN |

19913-01-0 | |

| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19913-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)